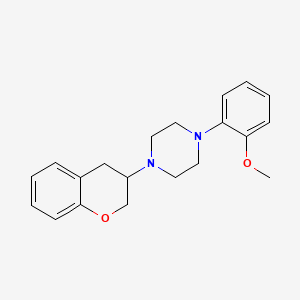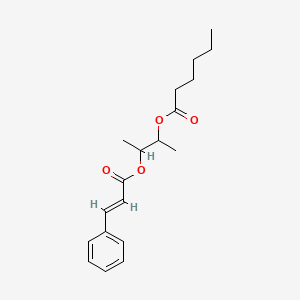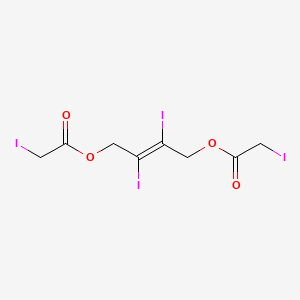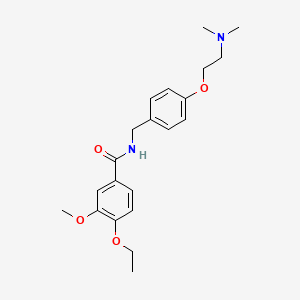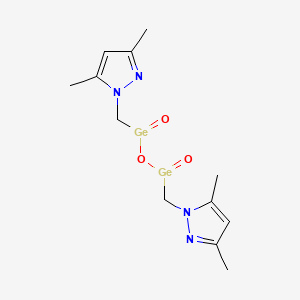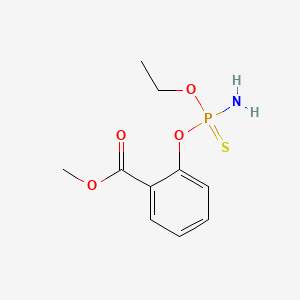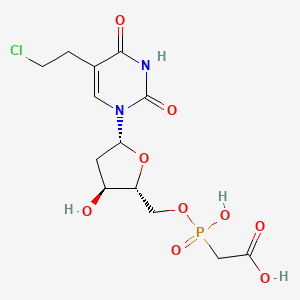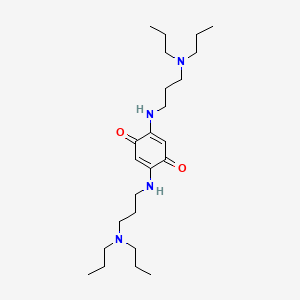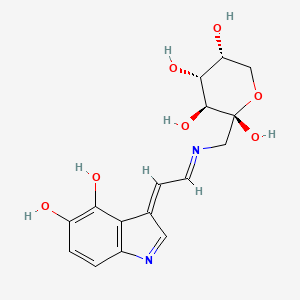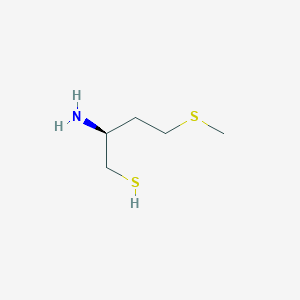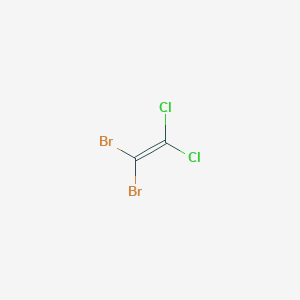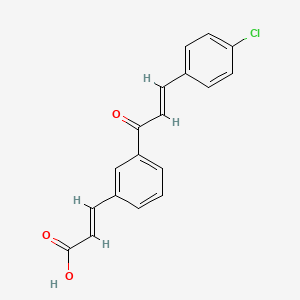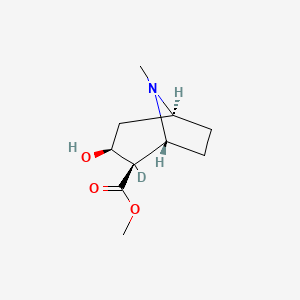
Ecgonine-2-d methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ecgonine-2-d methyl ester, also known as methylecgonine, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and may be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ecgonine-2-d methyl ester can be synthesized through various methods. One common approach involves the hydrolysis of cocaine, which results in the formation of ecgonine methyl ester. This process typically involves the use of acidic or basic conditions to break down the ester bond in cocaine .
Industrial Production Methods
Industrial production of this compound often involves the extraction of coca leaves followed by chemical processing to isolate the desired compound. The use of advanced chromatography techniques, such as gas chromatography-mass spectrometry (GC-MS), is common in the purification and analysis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ecgonine-2-d methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert ecgonine methyl ester into ecgonone methyl ester using oxidizing agents like NADP+.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: NADP+ is commonly used in oxidation reactions involving ecgonine methyl ester.
Reducing Agents: Methylecgonone reductase is used in reduction reactions.
Solvents: Acetonitrile and formic acid are often used in the preparation and analysis of ecgonine methyl ester.
Major Products Formed
Ecgonone Methyl Ester: Formed through oxidation reactions.
Cocaine: Can be synthesized from ecgonine methyl ester through specific biosynthetic pathways.
Aplicaciones Científicas De Investigación
Ecgonine-2-d methyl ester has several scientific research applications:
Mecanismo De Acción
Ecgonine-2-d methyl ester exerts its effects through various molecular targets and pathways:
Comparación Con Compuestos Similares
Ecgonine-2-d methyl ester is unique compared to other similar compounds due to its specific properties and applications. Some similar compounds include:
Benzoylecgonine: Another major metabolite of cocaine, often used in drug testing.
Ecgonine: The parent compound from which ecgonine methyl ester is derived.
Cocaine: The primary compound from which ecgonine methyl ester is metabolized.
This compound stands out due to its potential cognitive benefits and its role in the metabolism of cocaine, making it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
142796-68-7 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
200.25 g/mol |
Nombre IUPAC |
methyl (1R,2R,3S,5S)-2-deuterio-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i9D |
Clave InChI |
QIQNNBXHAYSQRY-LVEKLEKZSA-N |
SMILES isomérico |
[2H][C@]1([C@H]2CC[C@H](N2C)C[C@@H]1O)C(=O)OC |
SMILES canónico |
CN1C2CCC1C(C(C2)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



